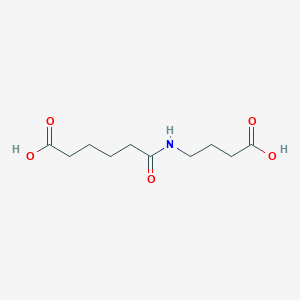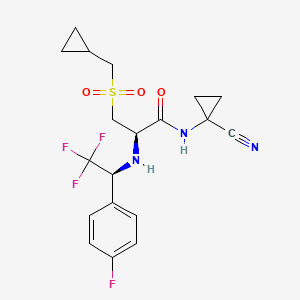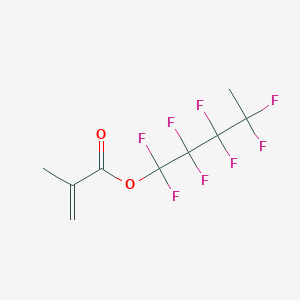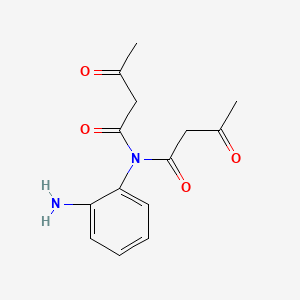
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to an oxopropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperature.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water), room temperature.
Major Products Formed
Substitution: Ethyl 3-(4-amino-2-fluoro-5-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-hydroxypropanoate.
Oxidation: Ethyl 3-(4-bromo-2-fluoro-5-carboxyphenyl)-3-oxopropanoate.
Applications De Recherche Scientifique
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromo and fluoro groups on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The ester moiety can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate: Lacks the methyl group on the phenyl ring.
Ethyl 3-(4-bromo-5-methylphenyl)-3-oxopropanoate: Lacks the fluoro group on the phenyl ring.
Ethyl 3-(4-fluoro-5-methylphenyl)-3-oxopropanoate: Lacks the bromo group on the phenyl ring.
The presence of all three substituents (bromo, fluoro, and methyl) in this compound makes it unique and can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H12BrFO3 |
|---|---|
Poids moléculaire |
303.12 g/mol |
Nom IUPAC |
ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H12BrFO3/c1-3-17-12(16)6-11(15)8-4-7(2)9(13)5-10(8)14/h4-5H,3,6H2,1-2H3 |
Clé InChI |
XSWTWXSUOVGPFV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=C(C=C(C(=C1)C)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)



![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)

![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)



![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)

![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)
